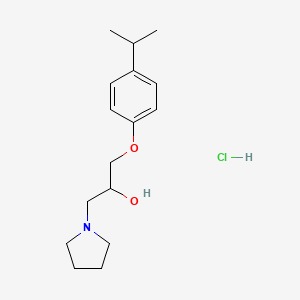![molecular formula C20H18ClNO3S B5146114 butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate CAS No. 6251-27-0](/img/structure/B5146114.png)
butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a chemical compound that belongs to the class of benzothiophene derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate in lab experiments include its high purity, stability, and ease of synthesis. The compound can be easily synthesized in large quantities and can be stored for extended periods without degradation. However, the limitations of using the compound in lab experiments include its potential toxicity and limited solubility in water.
Orientations Futures
There are several future directions for the research on butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate. These include the development of new synthetic methods for the compound, the investigation of its potential applications in other fields of medicine, and the optimization of its pharmacokinetic properties. Further research is also needed to elucidate the compound's mechanism of action and to identify potential drug targets for its use in the treatment of cancer, fungal infections, and bacterial infections.
Conclusion:
In conclusion, butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to possess anticancer, antifungal, and antibacterial activities and has been shown to inhibit the growth of cancer cells, fungi, and bacteria. Further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets for its use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate involves the reaction of 3-chlorobenzoic acid with 2-aminobenzothiophene in the presence of butyl chloroformate. The reaction is carried out in a solvent system of dichloromethane and triethylamine. The product is obtained in good yield and high purity through the process of recrystallization.
Applications De Recherche Scientifique
Butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anticancer, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to be effective against various fungal and bacterial strains.
Propriétés
IUPAC Name |
butyl 4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-2-3-12-25-20(24)13-8-10-14(11-9-13)22-19(23)18-17(21)15-6-4-5-7-16(15)26-18/h4-11H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIUPJCFOHHEGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367564 |
Source


|
| Record name | STK092846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate | |
CAS RN |
6251-27-0 |
Source


|
| Record name | STK092846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5146062.png)

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)
